Cyclopentadecanone Oxime

Vue d'ensemble

Description

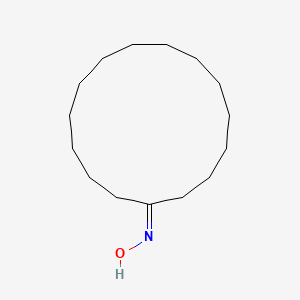

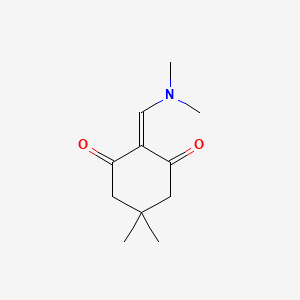

Cyclopentadecanone Oxime is a chemical compound with the molecular formula C15H29NO . It contains a total of 46 atoms; 29 Hydrogen atoms, 15 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom . The molecule contains a total of 46 bonds, including 17 non-H bonds, 1 multiple bond, 1 double bond, 1 aliphatic oxime, and 1 hydroxyl group .

Synthesis Analysis

A novel synthesis method of cyclopentadecanone and cyclopentadecanolide from vegetable oil has been reported . The synthesis yields of cyclopentadecanone and cyclopentadecanolide were 38.5% and 63.0%, respectively . The effect of different ester groups on the cyclization of α,ω-difatty acid alkyl ester in cyclopentadecanone synthesis, and the effect of catalysts on the cyclization of ω-hydroxycarboxylic acid triglyceride in cyclopentadecanolide synthesis were investigated .

Molecular Structure Analysis

This compound contains a total of 46 bonds, including 17 non-H bonds, 1 multiple bond, 1 double bond, 1 aliphatic oxime, and 1 hydroxyl group . The optimized structure of this compound was subjected to a molecular docking study .

Chemical Reactions Analysis

Oximes, including this compound, are known for their versatile roles in chemical reactions . The oxime ligation is a useful bioorthogonal reaction between a nucleophilic aminooxy group and an electrophilic carbonyl group . The reaction is typically carried out in aqueous media and catalyzed by aniline or phenylenediamine derivates .

Physical And Chemical Properties Analysis

This compound is a chemical compound with the molecular formula C15H29NO . It contains a total of 46 atoms; 29 Hydrogen atoms, 15 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom .

Applications De Recherche Scientifique

Oxime Therapy in Organophosphorus Poisoning

Research has shown that oxime therapy, including compounds like cyclopentadecanone oxime, plays a crucial role in the treatment of organophosphorus poisonings. This is particularly relevant due to the ongoing use of organophosphate pesticides and the threat of chemical warfare nerve agents. Current research aims to improve both prophylaxis and treatment of these intoxications, with emphasis on the development of multiple oximes with complementary systemic reactivity and the use of cyclodextrins or bioscavengers for treatment or prophylaxis (Elsinghorst et al., 2013).

Chemical Synthesis and Molecular Rearrangements

This compound is involved in chemical synthesis and molecular rearrangements. For instance, the cyclobutanone oxime reacts with various reagents to produce unexpected compounds through mechanisms including abnormal Beckmann rearrangements (Rakitin et al., 1996). These findings have implications for the synthesis of novel molecules and understanding chemical reaction pathways.

Pharmacological Activities and Molecular Docking Studies

This compound has been identified in studies investigating the antidepressant and cytotoxicity activities of certain compounds. For instance, in a study on Cycas pectinata, this compound showed positive and negative active binding sites in density functional theory (DFT) calculations, indicating potential for suppressing depression disorders by blocking monoamine oxidase and serotonin receptors (Rahman et al., 2020).

Potential in Photoredox Catalysis

This compound derivatives, such as cyclic oxime esters, have been utilized in visible-light photoredox catalysis for carboxylation reactions with carbon dioxide. This method features mild reaction conditions and a wide substrate scope, indicating the potential of this compound derivatives in green chemistry applications (Jiang et al., 2020).

Role in Plant Metabolism

In plant biology, oximes, including this compound, are important constituents formed in various species and play roles in plant defense, pollinator attraction, and communication with the environment. They are positioned at critical metabolic junctions between general and specialized metabolism in plants (Sørensen et al., 2018).

Reactivation of Inhibited Enzymes

This compound and related compounds are studied for their efficacy in reactivating enzymes like acetylcholinesterase, which are inhibited by toxic organophosphates. This research is crucial for developing effective antidotes for nerve agent and pesticide poisonings (Worek et al., 2002).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Recent works have revealed that new oxime compounds, including Cyclopentadecanone Oxime, can demonstrate such functions and thus are considered to be potential drugs for pathogenic diseases, as adjuvant therapy in various types of cancer and inflammation, and as potential next-generation drugs against OP poisoning .

Propriétés

IUPAC Name |

N-cyclopentadecylidenehydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO/c17-16-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-15/h17H,1-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIMLVMHHSQXPAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCCCC(=NO)CCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00338916 | |

| Record name | Cyclopentadecanone Oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34341-05-4 | |

| Record name | Cyclopentadecanone Oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does cyclopentadecanone oxime interact with its targets to potentially alleviate depression?

A1: While the exact mechanism is yet to be fully elucidated, computational studies suggest that this compound might exert its antidepressant effect by binding to monoamine oxidase and serotonin receptors []. Monoamine oxidase is an enzyme responsible for breaking down neurotransmitters like serotonin, norepinephrine, and dopamine. Inhibition of this enzyme leads to increased levels of these neurotransmitters in the brain, which is a common mechanism of action for many antidepressant drugs. Similarly, binding to serotonin receptors can modulate serotonergic signaling, contributing to the potential antidepressant effect. Further experimental validation is needed to confirm these interactions and determine the specific subtypes of receptors involved.

Q2: What is the structural characterization of this compound?

A2: The research paper primarily focuses on the compound's potential biological activity and computational analysis. While it confirms the presence of this compound within the Cycas pectinata extract through GC-MS analysis, it doesn't provide specific details regarding the compound's molecular formula, weight, or spectroscopic data []. Further research focusing on isolation and characterization of this compound is needed to provide this information.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]-](/img/structure/B1348692.png)

![2-[(2-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1348712.png)

![4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1348713.png)

![5-[(2-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B1348718.png)

![3-Imidazo[1,2-a]pyridin-2-yl-phenylamine](/img/structure/B1348721.png)

![3-[(4-Methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B1348723.png)

![1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B1348730.png)